molecular formula C20H33N3O3 B279457 N-(tert-butyl)-2-(2-methoxy-4-{[(4-piperidinylmethyl)amino]methyl}phenoxy)acetamide

N-(tert-butyl)-2-(2-methoxy-4-{[(4-piperidinylmethyl)amino]methyl}phenoxy)acetamide

Cat. No. B279457
M. Wt: 363.5 g/mol
InChI Key: XIKIQAFTANPJFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-2-(2-methoxy-4-{[(4-piperidinylmethyl)amino]methyl}phenoxy)acetamide, also known as BMT-047, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

N-(tert-butyl)-2-(2-methoxy-4-{[(4-piperidinylmethyl)amino]methyl}phenoxy)acetamide has been found to exert its effects through the inhibition of certain enzymes and receptors in the body. Specifically, it has been shown to inhibit the activity of the protein kinase B (Akt) signaling pathway, which plays a critical role in the regulation of cell growth, survival, and metabolism.
Biochemical and Physiological Effects
Studies have shown that N-(tert-butyl)-2-(2-methoxy-4-{[(4-piperidinylmethyl)amino]methyl}phenoxy)acetamide has a range of biochemical and physiological effects, including anti-inflammatory, anti-angiogenic, and anti-tumor properties. It has also been found to improve glucose metabolism and reduce oxidative stress in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(tert-butyl)-2-(2-methoxy-4-{[(4-piperidinylmethyl)amino]methyl}phenoxy)acetamide for lab experiments is its high potency and selectivity, which allows for more precise and targeted studies. However, one limitation is the need for further research to fully understand its safety and potential side effects.

Future Directions

There are several potential future directions for research on N-(tert-butyl)-2-(2-methoxy-4-{[(4-piperidinylmethyl)amino]methyl}phenoxy)acetamide, including:
1. Further investigation of its effects on cancer cells and tumor growth, with a focus on developing new cancer treatments.
2. Exploration of its potential use in the treatment of cardiovascular disease, particularly in the prevention of atherosclerosis and other vascular disorders.
3. Investigation of its effects on neurological disorders, including Alzheimer's disease and Parkinson's disease.
4. Development of new drug delivery systems and formulations to improve its efficacy and safety.
5. Exploration of its potential use in combination with other drugs or therapies to enhance its therapeutic effects.
In conclusion, N-(tert-butyl)-2-(2-methoxy-4-{[(4-piperidinylmethyl)amino]methyl}phenoxy)acetamide is a promising compound with a range of potential therapeutic applications. Further research is needed to fully understand its mechanisms of action and potential side effects, but its high potency and selectivity make it a valuable tool for scientific investigation.

Synthesis Methods

The synthesis of N-(tert-butyl)-2-(2-methoxy-4-{[(4-piperidinylmethyl)amino]methyl}phenoxy)acetamide involves several steps, including the reaction of 4-(bromomethyl)-2-methoxyphenol with tert-butylamine, followed by a coupling reaction with 4-piperidinemethanamine. The resulting intermediate is then reacted with chloroacetyl chloride to yield the final product.

Scientific Research Applications

N-(tert-butyl)-2-(2-methoxy-4-{[(4-piperidinylmethyl)amino]methyl}phenoxy)acetamide has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications in various fields. Some of the most promising areas of research include cancer, cardiovascular disease, and neurological disorders.

properties

Molecular Formula

C20H33N3O3

Molecular Weight

363.5 g/mol

IUPAC Name

N-tert-butyl-2-[2-methoxy-4-[(piperidin-4-ylmethylamino)methyl]phenoxy]acetamide

InChI

InChI=1S/C20H33N3O3/c1-20(2,3)23-19(24)14-26-17-6-5-16(11-18(17)25-4)13-22-12-15-7-9-21-10-8-15/h5-6,11,15,21-22H,7-10,12-14H2,1-4H3,(H,23,24)

InChI Key

XIKIQAFTANPJFU-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=O)COC1=C(C=C(C=C1)CNCC2CCNCC2)OC

Canonical SMILES

CC(C)(C)NC(=O)COC1=C(C=C(C=C1)CNCC2CCNCC2)OC

Origin of Product

United States

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